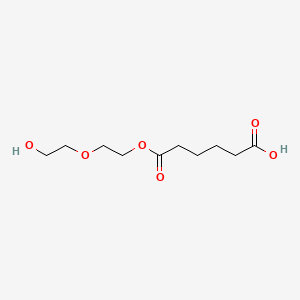

Diethylene glycol adipate

CAS No.: 58984-19-3

Cat. No.: VC2313684

Molecular Formula: C10H18O6

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58984-19-3 |

|---|---|

| Molecular Formula | C10H18O6 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 6-[2-(2-hydroxyethoxy)ethoxy]-6-oxohexanoic acid |

| Standard InChI | InChI=1S/C10H18O6/c11-5-6-15-7-8-16-10(14)4-2-1-3-9(12)13/h11H,1-8H2,(H,12,13) |

| Standard InChI Key | BATDEVCTYREDAX-UHFFFAOYSA-N |

| SMILES | C(CCC(=O)OCCOCCO)CC(=O)O |

| Canonical SMILES | C(CCC(=O)OCCOCCO)CC(=O)O |

Introduction

Chemical Properties and Structure

Diethylene glycol adipate is characterized by its specific molecular structure that confers its unique properties. With the molecular formula C10H18O6, it represents an ester formed from the condensation reaction between diethylene glycol and adipic acid. This structure contains both ester linkages and ether groups, contributing to its distinctive behavior in various chemical environments.

The IUPAC name for diethylene glycol adipate is 6-[2-(2-hydroxyethoxy)ethoxy]-6-oxohexanoic acid, which reflects its chemical composition and structure. It is identified by multiple CAS registry numbers, including 58984-19-3 and 117197-81-6, indicating variations in its commercial forms or preparation methods. This compound has a molecular weight of 234.25 g/mol, placing it in the medium molecular weight range among organic compounds.

Physically, diethylene glycol adipate appears as a viscous liquid at room temperature, with properties that make it suitable for incorporation into various matrices. It exhibits good resistance to solvents, which enhances its stability in formulations where solvent exposure may occur. Its non-toxic nature further expands its application potential, particularly in contexts where human or environmental exposure is possible.

Table 1: Key Chemical Identifiers and Physical Properties of Diethylene Glycol Adipate

| Property | Value |

|---|---|

| IUPAC Name | 6-[2-(2-hydroxyethoxy)ethoxy]-6-oxohexanoic acid |

| Molecular Formula | C10H18O6 |

| Molecular Weight | 234.25 g/mol |

| CAS Numbers | 58984-19-3, 117197-81-6 |

| Physical State | Viscous liquid |

| Solvent Resistance | Good |

| Toxicity | Non-toxic |

| InChI | InChI=1S/C10H18O6/c11-5-6-15-7-8-16-10(14)4-2-1-3-9(12)13/h11H,1-8H2,(H,12,13) |

| InChI Key | BATDEVCTYREDAX-UHFFFAOYSA-N |

| Canonical SMILES | C(CCC(=O)OCCOCCO)CC(=O)O |

The chemical structure of diethylene glycol adipate features a linear backbone with flexible ether linkages that contribute to its plasticizing properties. The presence of terminal functional groups allows for potential further reactions or modifications, expanding its utility in various chemical processes and formulations.

Synthesis and Preparation Methods

The synthesis of diethylene glycol adipate primarily involves an esterification reaction between diethylene glycol and adipic acid. This process typically requires specific reaction conditions and catalysts to achieve optimal yield and purity. The basic reaction can be represented as a condensation process where water is eliminated as the ester bond forms between the carboxylic acid groups of adipic acid and the hydroxyl groups of diethylene glycol.

In laboratory settings, the synthesis can be conducted by heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to remove the water formed during the reaction, which helps drive the equilibrium toward the formation of the ester product. This approach allows for controlled synthesis with careful monitoring of reaction parameters.

For industrial-scale production, continuous processes are often employed to ensure efficiency and consistency. These methods involve specialized reactors where the reactants are continuously fed, and the product is removed along with by-products. The industrial synthesis may also incorporate vacuum conditions or azeotropic distillation to facilitate water removal and increase reaction rates. Temperature control is crucial in these processes, as it affects both the reaction kinetics and the quality of the final product.

The key steps in the synthesis of diethylene glycol adipate can be summarized as follows:

-

Initial mixing of diethylene glycol and adipic acid in appropriate molar ratios

-

Addition of a suitable catalyst to facilitate the esterification reaction

-

Heating the reaction mixture to the required temperature (typically between 150-220°C)

-

Implementation of water removal techniques to drive the reaction to completion

-

Purification of the final product through methods such as distillation or extraction

In recent developments, alternative synthesis routes have been explored to improve efficiency and reduce environmental impact. These include enzymatic catalysis, which operates under milder conditions, and the use of microwave-assisted techniques to reduce reaction times and energy consumption.

Chemical Reactions

Diethylene glycol adipate participates in various chemical reactions that are significant for both its behavior in applications and its potential modifications for specialized uses. Understanding these reactions is essential for predicting its stability, compatibility, and performance in different environments.

Hydrolysis

Hydrolysis represents one of the primary reactions that diethylene glycol adipate can undergo, particularly in the presence of water and catalysts. Under acidic or basic conditions, the ester bonds in the compound can break, leading to the formation of the original components: diethylene glycol and adipic acid. This reaction is relevant for understanding the compound's stability in aqueous environments and its potential degradation pathways.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. In strongly acidic or basic conditions, the reaction proceeds more rapidly, while neutral conditions generally result in slower hydrolysis rates.

Transesterification

Transesterification involves the exchange of the ester group between diethylene glycol adipate and another alcohol or ester. This reaction is particularly important in polymer chemistry and modification processes. Common alcohols used in transesterification reactions with diethylene glycol adipate include methanol and ethanol.

Transesterification reactions are often catalyzed by acids, bases, or specialized transesterification catalysts like titanium alkoxides. These reactions can be utilized to create modified esters with tailored properties for specific applications.

Polymerization

Diethylene glycol adipate can participate in polymerization reactions to form polyesters with higher molecular weights. This property is exploited in the synthesis of polymeric materials with specific characteristics. The polymerization typically involves the reaction of terminal functional groups, leading to chain extension or crosslinking depending on the reaction conditions and additional reactants present.

In polyurethane synthesis, for example, the hydroxyl groups in diethylene glycol adipate can react with isocyanates to form urethane linkages, contributing to the polymer network. This reactivity makes it valuable as a polyol component in polyurethane formulations.

Other Reactions

Beyond these primary reactions, diethylene glycol adipate can participate in various other chemical transformations depending on the specific conditions and reactants present. These include oxidation reactions, where the ether linkages or terminal groups may be oxidized under appropriate conditions, and reduction reactions, which can modify functional groups within the molecule.

The compound's reactivity with diisocyanates is particularly noteworthy, as it influences the mechanical performance of polyurethane elastomers. Research has shown that optimal stoichiometric ratios can maximize crosslinking efficiency, with a 1:1.05 (DEGA:MDI) molar ratio minimizing unreacted isocyanate while achieving high tensile strengths.

Applications

Diethylene glycol adipate finds diverse applications across multiple industries due to its unique properties and compatibility with various materials. Its primary use as a plasticizer is complemented by specialized applications in pharmaceuticals and other fields where its specific attributes provide value.

Role as a Plasticizer

The most significant application of diethylene glycol adipate is as a plasticizer in polymer formulations, particularly in polyvinyl chloride (PVC) products. As a plasticizer, it functions by positioning itself between polymer chains, reducing intermolecular forces and increasing chain mobility. This results in enhanced flexibility, improved processability, and modified mechanical properties of the final product.

Research has demonstrated that incorporating diethylene glycol adipate into PVC formulations significantly improves impact resistance and elongation at break compared to traditional plasticizers. These enhancements are crucial for applications where mechanical performance is critical, such as in flexible tubing, film, and sheet materials used in construction, automotive, and consumer products.

Recent studies have also explored its potential as a "green" plasticizer for biodegradable polymers like poly(lactic acid) (PLA). When blended with PLA, diethylene glycol adipate (sometimes referred to as DEAP in this context) decreases tensile strength but substantially improves elongation at break, addressing one of the primary limitations of PLA - its inherent brittleness .

Pharmaceutical Applications

In the pharmaceutical industry, diethylene glycol adipate plays a valuable role in drug delivery systems. Its ability to enhance the solubility and stability of poorly soluble drugs makes it an effective excipient in various formulations. Specifically, it serves as a polymeric carrier in hot-melt extruded solid dispersions, which are designed to improve the bioavailability of heat-sensitive drugs by minimizing thermal degradation during processing.

A notable case study involved the use of diethylene glycol adipate with diflunisal, a model drug that degrades at high temperatures. Results indicated that using this polymer allowed for successful production of amorphous solid dispersions at significantly lower temperatures than the melting point of diflunisal, thus preserving its integrity and enhancing its dissolution rate.

Other Industrial Uses

Beyond plasticizers and pharmaceutical applications, diethylene glycol adipate is utilized in various other industrial contexts:

-

As a component in lubricants where its stability and non-toxic nature are advantageous

-

In adhesive formulations to modify viscosity and adhesion properties

-

As an intermediate in the synthesis of specialized polymers and copolymers

-

In coating formulations where flexibility and durability are required

Its compatibility with diverse materials and processing conditions makes it a versatile additive across these applications, often providing solutions to specific technical challenges encountered in material formulation and processing.

Mechanism of Action

The functionality of diethylene glycol adipate primarily manifests through its interaction with polymer matrices, particularly in its role as a plasticizer. Understanding this mechanism provides insight into how it imparts specific properties to materials and why it is effective in various applications.

The mechanism can be understood at different structural levels:

-

At the molecular level, diethylene glycol adipate forms secondary interactions (primarily hydrogen bonds and van der Waals forces) with polymer chains, disrupting the existing polymer-polymer interactions.

-

At the microstructural level, this disruption of intermolecular forces allows for greater chain mobility, which manifests as increased flexibility and elongation properties in the macroscopic material.

-

At the macroscopic level, these changes result in a polymer with lower modulus, increased elongation at break, and improved impact resistance.

This plasticization mechanism is particularly effective due to the balanced polarity of diethylene glycol adipate, which allows it to interact with both polar and non-polar segments of polymers. The presence of both ester and ether groups in its structure contributes to this versatility, enabling compatibility with a wide range of polymer types.

In pharmaceutical applications, a similar mechanism applies, but with a focus on drug-polymer interactions. Diethylene glycol adipate can form favorable interactions with drug molecules, often improving their dissolution properties and stability in solid dispersions. This interaction is crucial for enhancing the bioavailability of poorly water-soluble drugs.

Comparison with Similar Compounds

To better understand the unique properties and advantages of diethylene glycol adipate, it is valuable to compare it with similar compounds used in related applications. This comparison highlights the specific attributes that make diethylene glycol adipate suitable for particular uses and contexts.

Comparison with Poly(ethylene adipate)

-

Structure: Poly(ethylene adipate) is synthesized from ethylene glycol and adipic acid, lacking the ether linkages present in diethylene glycol adipate.

-

Flexibility: The absence of ether linkages in poly(ethylene adipate) generally results in less flexibility compared to diethylene glycol adipate, which contains ether bonds that contribute to greater chain mobility.

-

Compatibility: Diethylene glycol adipate typically demonstrates better compatibility with a wider range of polymers due to its balanced polarity provided by both ester and ether functionalities.

Comparison with Diethylene glycol dibenzoate

Diethylene glycol dibenzoate is another ester of diethylene glycol, but with benzoic acid instead of adipic acid. This structural difference leads to distinct properties:

-

Thermal stability: Diethylene glycol dibenzoate often exhibits higher thermal stability due to the presence of aromatic rings, making it suitable for applications involving higher processing temperatures.

-

Compatibility with polymers: Diethylene glycol adipate generally shows better compatibility with aliphatic polymers, while diethylene glycol dibenzoate may be more compatible with aromatic polymer systems.

-

Flexibility: The aliphatic nature of diethylene glycol adipate typically confers greater flexibility in polymer formulations compared to the more rigid structure of diethylene glycol dibenzoate.

Table 2: Comparison of Diethylene glycol adipate with Similar Compounds

| Property | Diethylene glycol adipate | Poly(ethylene adipate) | Diethylene glycol dibenzoate |

|---|---|---|---|

| Structure | Aliphatic with ether linkages | Aliphatic without ether linkages | Contains aromatic groups |

| Flexibility imparted | High | Moderate | Lower |

| Thermal stability | Moderate | Moderate | Higher |

| Toxicity | Low | Low | Moderate |

| Polymer compatibility | Wide range | Narrower range | Better with aromatic polymers |

| Solvent resistance | Good | Moderate | Very good |

This comparison illustrates that diethylene glycol adipate occupies a specific niche in the spectrum of plasticizers and polymer additives, offering a combination of properties that make it particularly valuable for applications requiring enhanced flexibility without compromising other performance aspects.

Recent Research and Developments

The field of diethylene glycol adipate research continues to evolve, with recent studies focusing on expanding its applications and understanding its behavior in various systems. Current research trajectories reveal promising developments that may further enhance the utility of this compound in both existing and emerging fields .

Advanced Polymer Blends

A significant area of recent research involves the development of optimized polymer blends incorporating diethylene glycol adipate. Studies have investigated the effects of blending diethylene glycol adipate with biodegradable polymers like poly(lactic acid) (PLA), addressing the inherent brittleness of these materials. Research has shown that incorporating diethylene glycol adipate into PLA reduces tensile modulus from approximately 3 GPa to 1.5 GPa while increasing elongation at break from about 5% to an impressive 120%.

Optimal compatibility in these blends occurs at 20-30 wt% diethylene glycol adipate, as higher concentrations tend to induce phase separation. This has been verified through scanning electron microscopy (SEM) and dynamic mechanical analysis (DMA). Further research has demonstrated that annealing these blends at 80°C for 24 hours enhances crystallinity by 15-20%, attributable to diethylene glycol adipate's nucleating effect.

Crystallization Kinetics

Researchers have addressed discrepancies in reported crystallization rates of diethylene glycol adipate-containing blends, noting that half-time values can range from 2-10 minutes depending on blend miscibility and thermal history. Isothermal crystallization studies using Avrami analysis (with n values of approximately 2.5-3.0) suggest heterogeneous nucleation mechanisms are at play.

Standardized methodologies employing controlled cooling rates (1-10°C/min) and consistent sample preparation techniques, such as melt-quenching, have been developed to improve reproducibility in these studies. These advances provide a more reliable framework for understanding the crystallization behavior of diethylene glycol adipate in polymer blends.

Innovative Applications

Recent studies have explored the potential of diethylene glycol adipate in "green" plasticization technologies. One notable example is the synthesis of poly(diethylene glycol adipate-co-neopentylglycol adipate) (PDNA) as an environmentally friendly plasticizer for PLA. This copolymer, characterized by FTIR spectroscopy, has demonstrated the ability to significantly improve the elongation at break of PLA while maintaining other desirable properties .

The rheological properties of PLA/PDNA blends have been investigated using parallel plate rheometry, providing insights into how these materials behave under various processing conditions. These findings are particularly valuable for optimizing manufacturing processes involving these materials .

Analytical Methodologies

Advances in analytical techniques have enhanced our ability to study diethylene glycol adipate and its behavior in complex systems. Liquid chromatography-mass spectrometry (LC-MS) has been employed to identify oligomeric degradation products, including diethylene glycol and adipic acid, providing valuable insights into degradation mechanisms.

Accelerated aging tests conducted at 70°C and 75% relative humidity have been developed to simulate long-term stability, while extractables studies following ISO 10993 guidelines have established thresholds for leachable compounds (typically less than 1 ppm for parenteral products). These methodologies are critical for assessing the safety and efficacy of diethylene glycol adipate in pharmaceutical and medical device applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume